Diethylene Glycol

Catalog No.
S526031
CAS No.
111-46-6
M.F
C4H10O3
(CH2CH2OH)2O
M. Wt
106.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethylene Glycol

CAS Number

111-46-6

Product Name

Diethylene Glycol

IUPAC Name

2-(2-hydroxyethoxy)ethanol

Molecular Formula

C4H10O3
(CH2CH2OH)2O

Molecular Weight

106.12 g/mol

InChI

InChI=1S/C4H10O3/c5-1-3-7-4-2-6/h5-6H,1-4H2

InChI Key

MTHSVFCYNBDYFN-UHFFFAOYSA-N

solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
Immiscible with toluene, petroleum, linseed or castor oil
Soluble in chloroform
Soluble in ethanol, ethyl ether
Miscible with alcohol, ether, acetone, ethylene glycol; practically insoluble in benzene, carbon tetrachloride
Solubility in water: miscible

Synonyms

Diethylene glycol; Diethylenglykol; Digenos; Diglycol; Glycol ether; 2,2'-0xydiethanol; 2,2'-Oxybisethanol.

Canonical SMILES

C(COCCO)O

The exact mass of the compound DI(Hydroxyethyl)ether is 106.063 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 68° f (ntp, 1992)9.42 mimmiscible with toluene, petroleum, linseed or castor oilsoluble in chloroformsoluble in ethanol, ethyl ethermiscible with alcohol, ether, acetone, ethylene glycol; practically insoluble in benzene, carbon tetrachloridemiscible with water /1x10+6 mg/l/ at 25 °c (est)solubility in water: miscible. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36391. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Ethylene Glycols - Supplementary Records. It belongs to the ontological category of hydroxyether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food Additives -> CARRIER_SOLVENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Diethylene Glycol (DEG, CAS: 111-46-6) is a colorless, low-volatility, hygroscopic aliphatic diol characterized by a central ether linkage[1]. Positioned structurally and rheologically between monoethylene glycol (EG) and triethylene glycol (TEG), DEG serves as a critical chemical intermediate and industrial solvent [2]. Its primary commercial value lies in its dual functionality: the hydroxyl groups enable step-growth polymerization for polyurethanes and unsaturated polyester resins (UPRs), while the ether oxygen imparts inherent chain flexibility [1]. With a boiling point of 244.9 °C and a dynamic viscosity of approximately 36 mPa·s at 20 °C, DEG is heavily procured for applications requiring a precise balance of low vapor pressure, moderate viscosity, and high moisture retention, such as plasticizer manufacturing, specialized heat transfer fluids, and formulation solvents [2].

Substituting DEG with its closest oligomeric analogs, EG or TEG, routinely fails due to strict thermal, rheological, and structural boundaries [1]. In polymer synthesis, replacing DEG with the cheaper EG eliminates the ether linkage, resulting in a significantly higher glass transition temperature (Tg) and a brittle, rigid polymer backbone that fails impact resistance standards [2]. Conversely, substituting DEG with TEG in solvent or humectant formulations introduces excessive viscosity and alters drying times, which can ruin the application properties of printing inks and adhesives[1]. Furthermore, in high-temperature environments, EG's lower boiling point (197.3 °C) leads to unacceptable evaporative losses and vapor pressure buildup, making DEG's specific thermal profile non-negotiable for high-temperature plasticizers and lubricants [3].

Ether-Linkage Driven Flexibility in Unsaturated Polyester Resins (UPRs)

In the synthesis of unsaturated polyester resins (UPRs), the choice of diol fundamentally dictates the mechanical properties of the cured matrix. Comparative studies demonstrate that UPRs synthesized using DEG exhibit a remarkably high elongation at break—exceeding 180%—due to the rotational freedom provided by DEG's central ether oxygen [1]. In contrast, resins formulated with monoethylene glycol (EG) lack this ether linkage, yielding a highly rigid, tightly crosslinked network with a higher glass transition temperature (Tg) and significantly lower impact resistance [1]. Furthermore, DEG broadens the molecular weight distribution of the resulting polymer, improving processability and compatibility with reactive diluents compared to EG-based baselines [1].

Evidence DimensionElongation at break and polymer matrix flexibility
Target Compound DataDEG-based UPRs achieve >180% elongation at break with a lowered Tg.
Comparator Or BaselineEG-based UPRs yield a rigid matrix with higher Tg and low elongation.
Quantified DifferenceIntroduction of ether-driven rotational freedom significantly increases elongation and impact toughness versus the rigid EG baseline.
ConditionsCured unsaturated polyester resin synthesis and mechanical tensile testing.

Procurement of DEG is essential for manufacturing flexible, impact-resistant composites and polyurethanes where EG would produce unacceptably brittle materials.

Expanded Thermal Processing Window via Boiling Point Elevation

DEG provides a significantly broader thermal processing window compared to monoethylene glycol, driven by its higher molecular weight and intermolecular forces. DEG exhibits a normal boiling point of 244.9 °C and a vapor pressure of approximately 0.006 mmHg at 25 °C [1]. In direct contrast, EG boils at 197.3 °C and possesses a significantly higher vapor pressure [2]. This ~47 °C differential in boiling point means DEG can be utilized in high-temperature plasticizer synthesis, brake fluid formulations, and heat transfer applications without the rapid evaporative losses, vapor lock risks, or flammability hazards associated with EG[1]. While TEG offers an even higher boiling point (288 °C), DEG is often selected when the thermal requirements exceed EG but the higher cost and viscosity of TEG are prohibitive [3].

Evidence DimensionBoiling point and ambient vapor pressure
Target Compound DataDEG boils at 244.9 °C with a vapor pressure of ~0.006 mmHg (25 °C).
Comparator Or BaselineEG boils at 197.3 °C with an order-of-magnitude higher vapor pressure.
Quantified Difference~47 °C higher boiling point and drastically reduced volatility for DEG compared to EG.
ConditionsStandard atmospheric pressure (1013.25 hPa) and ambient temperature (25 °C).

Buyers must select DEG over EG for high-temperature formulations to prevent rapid solvent evaporation, ensure consistent rheology, and maintain safety margins.

Optimized Viscosity for Formulation and Dehydration Workflows

The rheological profile of DEG positions it as a balanced middle ground between the highly fluid EG and the highly viscous TEG. At 20 °C, DEG has a dynamic viscosity of approximately 35.7 to 42 mPa·s[2]. This moderate viscosity, combined with its strong hygroscopicity, makes it highly effective for applications like printing inks, drywall joint compounds, and specific natural gas dehydration systems [1]. While TEG is the modern industry standard for deep gas dehydration due to its high thermal decomposition limit, DEG is still procured for legacy systems or specific operational envelopes where a lower viscosity desiccant is required to ensure proper flow rates and contact efficiency[3]. Conversely, EG is too volatile for standard dehydration towers and is relegated to low-temperature hydrate inhibition[1].

Evidence DimensionDynamic viscosity and operational flow characteristics
Target Compound DataDEG dynamic viscosity is ~35.7 - 42 mPa·s at 20 °C.
Comparator Or BaselineEG is significantly less viscous (~21 mPa·s); TEG is significantly more viscous (~49 mPa·s).
Quantified DifferenceDEG provides a balanced rheological profile, avoiding the excessive fluidity of EG and the pumping resistance of TEG.
ConditionsLiquid state viscosity measurement at 20 °C.

DEG is the precise procurement choice when a formulation requires strong moisture retention but cannot tolerate the heavy viscosity or longer drying times imposed by TEG.

Synthesis of Flexible Unsaturated Polyester Resins (UPRs) and Polyurethanes

Directly leveraging DEG's ether linkage and its ability to induce >180% elongation at break, this application uses DEG as a primary diol monomer to impart flexibility, impact resistance, and a lower glass transition temperature into polymer backbones [1]. It is the preferred precursor for automotive composites and flexible foams where EG would yield a brittle matrix.

High-Temperature Plasticizers and Brake Fluids

Utilizing DEG's elevated boiling point of 244.9 °C and low vapor pressure, it serves as a critical precursor for dibenzoate plasticizers and heavy-duty brake fluids [2]. In these environments, monoethylene glycol would volatilize or cause vapor lock, making DEG the baseline standard for thermal stability.

Viscosity-Controlled Humectants and Solvents

Capitalizing on its moderate viscosity (~36 mPa·s) and hygroscopicity, DEG is formulated into printing inks, adhesives, and drywall compounds to extend drying times and maintain smooth consistency[3]. It provides the necessary moisture retention without the excessive tackiness and pumping resistance of TEG.

Targeted Natural Gas Dehydration

While TEG dominates extreme dehydration, DEG is applied in specific gas processing facilities where the operational temperature profile and pumping infrastructure require a lower-viscosity liquid desiccant than TEG [4]. It ensures proper contact efficiency while avoiding the high evaporative losses associated with EG.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Diethylene glycol appears as a colorless liquid. Denser than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals.
Other Solid; Liquid; Pellets or Large Crystals; NKRA
Very hygroscopic, colorless liquid; [Hawley]
ODOURLESS COLOURLESS VISCOUS HYGROSCOPIC LIQUID.

Color/Form

Colorless syrupy liquid

XLogP3

-1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

106.062994177 Da

Monoisotopic Mass

106.062994177 Da

Boiling Point

473 °F at 760 mmHg (NTP, 1992)
245.8 °C
245Â °C

Flash Point

290 °F (NTP, 1992)
124 °C
280 to 290 °F (open cup) /from table/
124Â °C c.c.

Heavy Atom Count

7

Taste

Sharply sweetish taste

Vapor Density

3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
3.66 (Air = 1)
Relative vapor density (air = 1): 3.7

Density

1.118 at 68 °F (USCG, 1999) - Denser than water; will sink
1.1197 g/cu cm at 15 °C
Relative density (water = 1): 1.12

LogP

log Kow = -1.47 (est)
-1.47

Odor

Practically odorless

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

14 °F (NTP, 1992)
-10.4 °C
-6.5Â °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

61BR964293

Related CAS

31290-76-3
9002-90-8

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral]

Vapor Pressure

less than 0.01 mmHg at 68 °F ; 0.01 mmHg at 86 °F (NTP, 1992)
0.0057 [mmHg]
VP: 1 mm Hg at 91.8 °C
5.7X10-3 mm Hg at 25 °C
Vapor pressure, Pa at 20Â °C: 2.7

Pictograms

Irritant

Irritant

Impurities

Acidity (as acetic acid, max) O.005%, water (max) 0.2%, ash (max) 0.005 g/10 mL

Other CAS

111-46-6
25322-68-3

Absorption Distribution and Excretion

Half-logarithmic plots of urinary 14C excretion rates versus time indicated zero-order elimination for the first 9 and 18 hr after oral doses of 5 and 10 mL of 14C-DEG/kg, respectively. 14C-DEG urinary elimination kinetics changed into first-order 6, 9, and 18 hr after oral doses of 1, 5, and 10 mL/kg, with a half-life of 3 hr. 2. ... The urinary concentrations of non-metabolized DEG and its metabolite, 2-hydroxyethoxyacetic acid (2-HEAA), determined by high-resolution nmr spectroscopy in the urine of rats doses with DEG were 61-68% and 16-31% dose, respectively. ... Oxidation of DEG ... in rats was accompanied by a change of urinary pH, reflecting metabolic acidosis.
Oral doses of 1 and 5 mL/kg (14)C-diethylene glycol (DEG) given to rats were rapidly and almost completely absorbed, the invasion constants being 2.95/ hr and 4.24/ hr ... (14)C-DEG was rapidly distributed from the blood into the organs and tissues in the order kidneys > brain > spleen > liver > muscle > fat, i.e. the same order as the blood flow. The relative volume of distribution, app. VD, was determined at 298 mL, indicating distribution over the whole body. After oral doses of 1, 5, and 10 mL (14)C-DEG/kg 64, 87, and 91% of (14)C activity in rat blood disappeared in 12-16 hr with a half-life of 3.4 hr and the remaining 9, 5, and 4% with half-lives of 39 hr, 45 hr, and 49 hr. A total of 73-96% of (14)C activity in blood was excreted with the urine and 0.7-2.2% with the feces. From the cumulative urinary excretion kinetics half-lives of 6 hr were determined for doses of 1 and 5 mL/kg and 10 hr for the dose of 10 mL/kg. After doses of 5 mL/kg and 10 mL/kg (14)C-DEG semi-logarithmic plots of elimination rate versus time were constant for 5 and 9 hr, respectively, indicating that DEG accelerated its renal elimination by inducing osmotic diuresis. Thereafter urinary excretion followed first order kinetics with elimination half-lives of 3.6 hr. After oral doses of 5 ml/kg (14)C-DEG given to rats of 336 g body weight with an app. VD of 297 mL, the total clearance of (14)C activity was determined at 63 mL/hr, and the renal clearance of unmetabolized DEG was 66 mL/hr. The ratio of ClDEG to Cl (inulin) = 0.64 indicated that DEG and its metabolite 2-hydroxyethoxyacetate (2-HEAA) were reabsorbed from the tubuli into the blood capillaries.
In metabolism studies with the dog ... a large portion of the diethylene glycol administered was excreted in the urine unchanged.
... Diethylene glycol may be absorbed through the skin especially upon essentially continuous contact ... .
Like /ethylene glycol/, diethylene glycol is well absorbed in the GI tract, distributed throughout total body water and organs on the basis of blood flow ...

Metabolism Metabolites

Diethylene glycol is metabolized in the liver by two consecutive oxidized form of nicotinamide adenine dinucleotide-dependent reactions. First, diethylene glycol is metabolized by ADH to (2-hydroxyethoxy)acetaldehyde, which is then rapidly metabolized by aldehyde dehydrogenase to (2-hydroxyethoxy)acetate.
... /Diethylene glycol (DEG) is/ initially metabolized by /alcohol dehydrogenase/ and subsequently by /aldehyde dehydrogenase/. The ether linkage of DEG is not cleaved and no appreciable amounts of EG or EG metabolites are formed from DEG, although small amounts of /oxalic acid/ have occasionally been reported ...
... Based on studies in rats and dogs, unchanged diethylene glycol recovered in urine constitutes the majority of oral doses, with a single urinary metabolite, (2-hydroxyethoxy) acetic acid, accounting for most of the remainder .
Although the metabolism of diethylene glycol is not known, the presence of calcium oxalate crystals in the kidneys and urine of treated rats suggests that the metabolic pathway follows that of monoethylene glycerol, ie, to glycoaldehyde, which is further metabolized glycolate and then to oxalate, carbon dioxide, glycerine and serine.

Wikipedia

Diethylene glycol

Biological Half Life

14C-Diethylene glycol (DEG), administered orally to rats at 1, 5, and 10 ml/kg, gave elimination half-lives of 6, 6, and 10 hr, respectively, from urinary excretion data.
Oral doses of 1 and 5 mL/kg 14C-diethylene glycol (DEG) /were/ given to rats. ... Half-lives of 6 hr were determined for doses of 1 and 5 mL/kg and 10 hr for the dose of 10 mL/kg.

Use Classification

Fragrance Ingredients
Food Additives -> CARRIER_SOLVENT; -> JECFA Functional Classes
Cosmetics -> Solvent

Methods of Manufacturing

The higher homologues of ethylene glycol are formed as byproducts during the synthesis of ethylene oxide and monoethylene glycol or are prepared directly by reacting monoethylene glycol with ethylene oxide. Di-, tri-, and possibly tetraethylene glycol can be purified by distillation.
... Produced commercially as a by-product of ethylene glycol production. It can be produced by reaction between ethylene glycol and ethylene oxide.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Construction
Furniture and Related Product Manufacturing
Petrochemical Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Plastics Material and Resin Manufacturing
Not Known or Reasonably Ascertainable
Synthetic Dye and Pigment Manufacturing
Paper Manufacturing
Plastics Product Manufacturing
Rubber Product Manufacturing
Fabricated Metal Product Manufacturing
Paint and Coating Manufacturing
All Other Basic Organic Chemical Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Transportation Equipment Manufacturing
Petroleum Refineries
Adhesive Manufacturing
Other (requires additional information)
Asphalt Paving, Roofing, and Coating Materials Manufacturing
Miscellaneous Manufacturing
Wholesale and Retail Trade
Ethanol, 2,2'-oxybis-: ACTIVE
FDA regards it as hazardous for household use in concn of 10% or more.
DEG has been improperly used as a low-cost substitute for glycerin and propylene glycol in pharmaceutical preparations resulting in various lethal poisoning incidents in humans worldwide.

Analytic Laboratory Methods

Method: NIOSH 5523, Issue 1; Procedure: gas chromatography with flame ionization; Analyte: diethylene glycol; Matrix: air; Detection Limit: 16 ug/sample.
Method: 8430; Procedure: gas chromatography with detection by a fourier transform infrared spectrometer; Analyte: diethylene glycol; Matrix: water; Detection Limit: not provided.
HPLG METHOD FOR DETERMINATION OF FREE GLYCOLS IN FATTY ACID ESTERS. THE COLUMN USED WAS MUBONDAPAK (NH2) & THE MOBILE PHASE WAS 95:5 CHLOROFORM-METHANOL.
GLYCOLS OXIDIZED TO ALDEHYDES. THESE WERE MADE TO REACT WITH 3-METHYLBENZOTHIAZOL-2-ONE HCL TO GIVE GREEN CATIONIC CHROMOGENS WHICH ARE MEASURED SPECTROPHOTOMETRICALLY @ 630 NM.

Clinical Laboratory Methods

A PROCEDURE FOR DETERMINING GLYCOLS IN BIOLOGICAL SPECIMENS BY GAS CHROMATOGRAPHY IS PRESENTED.

Stability Shelf Life

Low volatility
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